Calcein Deep Red™ Acetate
Description
Evolution of Live Cell Imaging Methodologies
The journey of live cell imaging began with early light microscopy, which offered a glimpse into the microbial world. numberanalytics.comlabtag.com The advent of phase-contrast microscopy in the 1930s allowed for the visualization of unstained, transparent cells. labtag.com A significant leap forward came with the development of fluorescence microscopy, which enabled researchers to label and visualize specific cellular structures with high contrast. numberanalytics.com The invention of the digital camera and subsequent advances in imaging techniques, such as confocal and multiphoton microscopy, further enhanced our ability to capture detailed, three-dimensional images of living cells over time. labtag.com More recent super-resolution techniques, like STORM and STED, have pushed the boundaries even further, allowing for visualization beyond the diffraction limit of light. numberanalytics.com
Significance of Esterase-Cleavable Dyes in Viability and Functional Assays
Among the vast arsenal (B13267) of fluorescent tools, esterase-cleavable dyes have become indispensable for assessing cell viability and function. nih.govresearchgate.netmdpi.com These probes are typically non-fluorescent and cell-permeant, allowing them to readily cross the membrane of living cells. abcam.comfishersci.at Once inside, intracellular esterases—enzymes abundant in viable cells—cleave the ester groups, rendering the dye fluorescent and trapping it within the cell. abcam.comfishersci.at This mechanism provides a direct measure of two key indicators of cell health: enzymatic activity and membrane integrity. abcam.com The fluorescence intensity is proportional to the number of viable cells, making these dyes powerful tools for cytotoxicity and cell proliferation assays. aatbio.comaatbio.com
Positioning of Calcein (B42510) Deep Red™ Acetate (B1210297) within the Spectrum of Contemporary Fluorescent Indicators
Calcein AM, a well-established green fluorescent viability dye, has been a workhorse in cell biology for many years. aatbio.comstratech.co.uk However, its spectral properties overlap with other common fluorescent markers like Green Fluorescent Protein (GFP), limiting its use in multicolor imaging experiments. aatbio.comaatbio.com To overcome this limitation, a portfolio of calcein analogs with different spectral characteristics has been developed, including Calcein Deep Red™ Acetate. aatbio.comaatbio.comblogspot.com This deep-red emitting variant allows researchers to perform multicolor analysis, for instance, in GFP-transfected cells or in combination with other green fluorescent probes. aatbio.comblogspot.com Its red-shifted excitation and emission spectra also offer advantages for in vivo imaging, as red light penetrates tissue more effectively. frontiersin.org
Theoretical Underpinnings of Fluorescent Probe Design for Biological Systems
The rational design of fluorescent probes for biological systems is a multidisciplinary endeavor, combining principles of organic chemistry, photophysics, and biology. nih.gov A key design strategy involves modulating the fluorescence of a fluorophore through mechanisms like Photoinduced Electron Transfer (PeT) and spirocyclization. jst.go.jpnih.gov In PeT-based sensors, the fluorescence is "turned off" in the initial state and "turned on" upon interaction with the target molecule or enzyme. nih.gov For esterase-cleavable dyes like this compound, the non-fluorescent precursor is designed to be cell-permeable. The cleavage of the acetate groups by intracellular esterases triggers a change in the electronic properties of the fluorophore, leading to a dramatic increase in fluorescence. nih.govnih.gov The design also considers factors like solubility, cell permeability, and low cytotoxicity to ensure the probe is effective and minimally disruptive to the biological system under investigation. nih.gov
Chemical and Physical Properties of this compound
This compound is a non-fluorescent and cell-permeant compound that becomes strongly fluorescent upon hydrolysis by intracellular esterases. glpbio.com
Core Chemical Structure and Functional Groups
While the precise chemical structure is proprietary, this compound is an acetoxymethyl ester derivative of the fluorescent dye Calcein Deep Red™. glpbio.com The acetoxymethyl (AM) ester groups render the molecule lipophilic, facilitating its passage across the cell membrane. fishersci.at
Spectral Characteristics
Upon enzymatic cleavage within a living cell, the resulting Calcein Deep Red™ dye exhibits distinct spectral properties.
| Property | Wavelength (nm) |
| Excitation Maximum | 643 - 646 |
| Emission Maximum | 659 - 663 |
Data sourced from multiple references. aatbio.comglpbio.comglpbio.comfluorofinder.comcaymanchem.com
This deep-red fluorescence can be effectively detected using standard Cy5 filter sets in fluorescence microscopy and flow cytometry. aatbio.comblogspot.comaatbio.com
Solubility and Stability
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO). glpbio.comglpbio.com Stock solutions are typically prepared in high-quality, anhydrous DMSO and can be stored at -20°C for short periods or at -80°C for longer-term storage, protected from light. glpbio.comglpbio.com Repeated freeze-thaw cycles should be avoided to maintain the integrity of the compound. glpbio.com
Mechanism of Action in Live Cell Staining
The utility of this compound as a live-cell stain is based on a well-defined, two-step mechanism.
Cellular Uptake and Membrane Permeability
In its acetate form, this compound is a hydrophobic and non-fluorescent molecule. glpbio.com This lipophilic nature allows it to readily diffuse across the intact plasma membrane of living cells. fishersci.ataatbio.com
Intracellular Esterase-Mediated Hydrolysis
Once inside the cell, ubiquitous intracellular esterases cleave the acetoxymethyl ester groups from the this compound molecule. fishersci.atglpbio.com This enzymatic reaction is a hallmark of metabolically active, viable cells, as dead cells lack sufficient esterase activity. aatbio.combdbiosciences.com
Conversion to Fluorescent Calcein Deep Red™ and Intracellular Retention
The hydrolysis of the AM esters converts the molecule into its fluorescent form, Calcein Deep Red™. glpbio.com This product is hydrophilic and negatively charged, which prevents it from passively diffusing back out across the cell membrane, leading to its accumulation within viable cells. abcam.comaatbio.com The resulting bright red fluorescence is a direct indicator of both membrane integrity and esterase activity, the key determinants of cell viability. abcam.com
Applications in Cellular Biology Research
The unique properties of this compound make it a valuable tool for a range of applications in cellular biology.
Live-Cell Viability and Cytotoxicity Assays
This compound is extensively used to assess cell viability. glpbio.com The intensity of the red fluorescence produced is directly proportional to the number of living cells in a sample, allowing for the quantification of cell health and the cytotoxic effects of various treatments. aatbio.com It can be used in various platforms, including fluorescence microscopy, flow cytometry, and microplate-based assays. fluorofinder.comaatbio.com
Multicolor Imaging and Flow Cytometry
A primary advantage of this compound is its suitability for multicolor analysis. blogspot.com Its deep-red emission spectrum is distinct from commonly used green fluorescent proteins (GFPs) and other green-emitting dyes, preventing spectral overlap. aatbio.com This allows researchers to simultaneously assess cell viability in GFP-expressing cell lines or in conjunction with other fluorescent probes for studying multiple cellular parameters at once. aatbio.comabcam.com
High-Throughput Screening
The straightforward protocol and quantifiable fluorescent signal make this compound amenable to high-throughput screening (HTS) applications. abcam.com It can be used in automated systems to rapidly assess the effects of large libraries of chemical compounds on cell viability, accelerating drug discovery and toxicology studies.
Research Findings and Comparative Analysis
Studies have demonstrated the utility of calcein-based dyes in various experimental contexts.
Properties
Molecular Weight |
500 |
|---|---|
Origin of Product |
United States |
Mechanistic Principles of Calcein Deep Red™ Acetate Interaction with Live Cellular Systems
Intracellular Activation of the Acetoxymethyl Ester Moiety
The journey of Calcein (B42510) Deep Red™ Acetate (B1210297) into a cell and its subsequent fluorescence activation is a two-step process. Initially, the molecule is in its acetate form, which is chemically engineered to be lipophilic, allowing it to readily traverse the lipid bilayer of the plasma membrane. aatbio.comnih.gov
Once inside the cell, the acetoxymethyl (AM) ester groups of the Calcein Deep Red™ Acetate molecule are subjected to hydrolysis by ubiquitous, non-specific cytosolic esterases. caymanchem.comfluorofinder.comthermofisher.com These enzymes are abundant in the cytoplasm of metabolically active, viable cells. nih.govresearchgate.net The esterases cleave the AM groups, a critical step that transforms the molecule. abcam.comnih.gov This enzymatic conversion is a hallmark of cell viability, as dead or membrane-compromised cells lack the necessary esterase activity to effectively hydrolyze the dye. abcam.comasm.org The rate of this hydrolysis is proportional to the number of viable cells present. stratech.co.uk
The hydrolysis of the acetoxymethyl esters induces a significant conformational and chemical change in the molecule. The removal of the AM groups converts the non-fluorescent and hydrophobic this compound into the highly fluorescent and hydrophilic Calcein Deep Red™. aatbio.comaatbio.comaatbio.com This de-esterified form is now capable of intense fluorescence upon excitation. fluorofinder.com The excitation and emission maxima of Calcein Deep Red™ are approximately 646 nm and 659 nm, respectively. glpbio.comcaymanchem.com This red-shifted spectral profile makes it suitable for multiplexing with other common fluorophores like GFP. aatbio.comaatbio.com
Intracellular Retention Mechanisms of De-esterified Calcein Deep Red™
The utility of Calcein Deep Red™ as a live-cell stain is critically dependent on its retention within the cytoplasm following activation.
The enzymatic cleavage of the AM esters results in a molecule with a net negative charge, rendering it significantly more hydrophilic. aatbio.comaatbio.com This increased polarity prevents the de-esterified Calcein Deep Red™ from passively diffusing back across the intact plasma membrane. thermofisher.comresearchgate.net Consequently, the fluorescent product is effectively trapped within the cytoplasm of viable cells, leading to a "whole cell" labeling pattern. thermofisher.com
While Calcein Deep Red™ is well-retained in the short term, its suitability for long-term tracking experiments can be limited. thermofisher.comresearchgate.net Over time, the fluorescent dye can be actively extruded from certain cell types via the action of organic anion transporters (OATs) present in the cell membrane. aatbio.comnih.gov This can lead to a time-dependent decrease in intracellular fluorescence. researchgate.net To mitigate this dye leakage, inhibitors of these transporters, such as probenecid (B1678239) or sulfinpyrazone, can be added to the cell medium to improve the intracellular retention of the de-esterified dye. aatbio.comaatbio.comaatbio.com Furthermore, any disruption to the plasma membrane integrity, for instance during trypsinization, will also result in the leakage of the dye from the cell. thermofisher.com
Advanced Methodological Applications of Calcein Deep Red™ Acetate in Biological Research
Investigation of Multidrug Resistance (MDR) Phenotypes
Multidrug resistance (MDR) is a significant challenge in cancer therapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters. nih.govescholarship.org These transporters act as efflux pumps, actively removing a wide range of chemotherapeutic drugs from cancer cells, thereby reducing their efficacy. escholarship.orgnih.gov The three major ABC transporters implicated in MDR are P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated protein 1 (MRP1/ABCC1), and breast cancer resistance protein (BCRP/ABCG2). nih.gov
Mechanism of Calcein (B42510) Deep Red™ Efflux by ABC Transporters in Research Models
Calcein AM, the parent compound of Calcein Deep Red™ Acetate (B1210297), is a known substrate for certain ABC transporters, particularly P-gp and MRP1. nih.govnih.gov While Calcein AM readily enters cells, the fluorescent product, calcein, can be actively extruded from MDR cells by these efflux pumps. nih.gov This leads to reduced intracellular fluorescence in cells overexpressing these transporters compared to non-resistant cells. This principle is leveraged in functional assays to detect the activity of these pumps. While Calcein AM is established as a substrate for ABCB1 and ABCC family members, it is not a substrate for the ABCG2 family. nih.gov The specific interactions of Calcein Deep Red™ with the full spectrum of ABC transporters continue to be an area of active research.
Utilization in Functional Characterization of Efflux Pump Activity
The differential accumulation of calcein derivatives in resistant versus non-resistant cells forms the basis of functional assays to characterize efflux pump activity. By measuring the fluorescence intensity in the presence and absence of specific ABC transporter inhibitors, researchers can quantify the level of pump-mediated efflux. nih.govnih.gov For example, an increase in intracellular fluorescence upon treatment with a P-gp inhibitor like cyclosporin (B1163) A or valspodar (B1684362) indicates that the dye is a substrate for P-gp and that the cells are actively effluxing it. nih.govnih.govthermofisher.com
This type of assay is adaptable to high-throughput formats, allowing for the rapid screening of compounds that may act as inhibitors of ABC transporters. nih.gov Identifying such inhibitors is a key strategy in overcoming clinical multidrug resistance. The use of Calcein Deep Red™ in these assays offers the advantage of its distinct spectral properties, facilitating multiplexed experiments to simultaneously assess MDR and other cellular parameters. aatbio.comaatbio.com
Live Cell Tracing and Tracking in Spatiotemporal Biological Studies
The ability to track the movement and fate of individual cells within a population over time is crucial for understanding dynamic biological processes such as development, immune responses, and cancer metastasis. researchgate.net Fluorescent dyes that are well-retained within living cells and exhibit low cytotoxicity are invaluable tools for these spatiotemporal studies. researchgate.net
Monitoring Cell Migration and Adhesion in Experimental Systems
Calcein Deep Red™ Acetate serves as a robust tool for the quantitative analysis of cell migration and adhesion. As a fluorogenic dye, it effectively labels live cells for tracking in various experimental models. glpbio.com The fundamental principle involves the passive diffusion of the non-fluorescent this compound into viable cells. Once inside, intracellular esterases, which are active only in living cells, cleave the acetoxymethyl (AM) groups. caymanchem.comfluorofinder.comaatbio.com This enzymatic conversion yields the fluorescent, membrane-impermeant Calcein Deep Red™, which is retained within the cytoplasm of cells with intact membranes. caymanchem.comaatbio.com
This method is frequently applied in chemotaxis and cell migration assays, such as the Boyden chamber or transwell assays. nih.govmerckmillipore.com In these systems, labeled cells are placed in an upper chamber and migrate through a porous membrane towards a chemoattractant in the lower chamber. nih.govsartorius.com The number of migrated cells that adhere to the bottom of the membrane can be quantified by measuring the fluorescence intensity. merckmillipore.comsartorius.com This approach offers a significant advantage over older methods that required manual cell counting. merckmillipore.com
The use of Calcein AM and its analogs is well-established in cell adhesion studies. These assays measure the binding of labeled cells to monolayers of other cells or to surfaces coated with extracellular matrix proteins. thermofisher.com For instance, Calcein AM has been employed to measure the adhesion of leukocytes to endothelial cells and the integrin-mediated adhesion of various cell lines. thermofisher.com The deep-red spectral properties of Calcein Deep Red™ are particularly advantageous for multiplexing experiments, allowing for simultaneous tracking with green fluorescent probes like GFP or the traditional green Calcein AM. aatbio.comaatbio.com
Research findings have demonstrated the utility of calcein-based staining in migration tests. For example, in hydrogel scaffold studies, chondrocytes stained with Calcein AM were monitored as they migrated, with fluorescence microscopy clearly showing the movement of viable cells over several days. researchgate.net While some studies note that time-dependent attenuation of the fluorescent signal from Calcein AM can occur in certain cell types during long assays, alternative dyes like PKH26 have been used to overcome this limitation in specific contexts. nih.gov However, for many standard migration and adhesion assays, the bright signal and straightforward protocol of calcein derivatives make them a preferred choice. thermofisher.com
Analysis of Cellular Interactions and Aggregation Dynamics
The study of how individual cells interact to form complex multicellular structures is fundamental to developmental biology and cancer research. This compound is a valuable reagent for these investigations, particularly due to its spectral separation from common green and blue fluorophores. aatbio.com This allows for two-color or multi-color analysis of cell-cell aggregation and interaction in mixed cell cultures. thermofisher.com
In a typical experimental setup, two distinct cell populations are labeled with different fluorescent dyes, for example, one with a green fluorescent dye like Calcein AM and the other with this compound. The two labeled populations are then co-cultured, and their interaction, aggregation, or sorting can be visualized and quantified over time using fluorescence microscopy. thermofisher.com This dual-labeling strategy enables researchers to clearly distinguish between the cell types and analyze the dynamics of their adhesion and organization.
This technique has been used to study:
The effects of specific molecules, such as E-selectin–binding peptides, on neutrophil adhesion. thermofisher.com
Integrin-mediated cell adhesion in transfected cell lines. thermofisher.com
The aggregation of different cell types in co-culture models. thermofisher.com
The ability to label distinct cell populations and monitor their interactions in real-time provides powerful insights into the molecular and physical mechanisms governing tissue formation, immune cell trafficking, and tumor metastasis.
Fluorescent Labeling of Extracellular Vesicles (EVs) for Research
Applications in EV Uptake and Biodistribution Studies
Once labeled with Calcein Deep Red™, EVs can be used as powerful tools to study intercellular communication. d-nb.info Researchers can introduce these fluorescently tagged vesicles to recipient cells and monitor their subsequent fate. plos.orgplos.org The uptake of labeled EVs by cells can be visualized and quantified using techniques like fluorescence microscopy and flow cytometry. nih.govplos.org
Studies have successfully used this approach to observe the time-dependent internalization of EVs into various cell types. plos.orgplos.org For example, Calcein-AM labeled EVs derived from astrocytes were observed being taken up by endothelial cells, with the fluorescent signal inside the recipient cells increasing over time. plos.orgplos.org This allows for the investigation of the mechanisms of EV uptake, such as endocytosis or membrane fusion.
Furthermore, labeling EVs with a deep-red or near-infrared dye like Calcein Deep Red™ is highly suitable for in vivo biodistribution studies. d-nb.infooaepublish.com After administration into animal models, the spatial and temporal distribution of the labeled EVs can be tracked using non-invasive imaging techniques. d-nb.infooaepublish.com This is crucial for understanding the systemic trafficking of EVs, identifying their target organs, and evaluating their potential as drug delivery vehicles. oaepublish.comnih.gov The choice of dye is critical, as some labeling methods, like those using PKH dyes, have been reported to potentially alter EV uptake dynamics, underscoring the utility of the intraluminal calcein labeling method for reliable tracking. plos.orgplos.org
Assessment of Oxidative Stress and Redox State in Cellular Research
Detection of Intracellular Reactive Oxygen Species (ROS) using Calcein Analogs
While primarily known as a viability dye, the calcein analog, Calcein-AM, has also been identified as a sensitive detector of intracellular oxidative activity. nih.gov Research has shown that the non-fluorescent acetoxymethyl ester form of the probe (Calcein-AM) can be oxidized by reactive oxygen species (ROS), leading to a dose-dependent increase in fluorescence. nih.gov In cell-free assays, hydrogen peroxide (H₂O₂) and ROS generated by the xanthine-xanthine oxidase system induced fluorescence from Calcein-AM, but not from the already-hydrolyzed calcein. nih.gov This indicates that the cell-permeant AM form is the actual sensor of oxidative events. nih.gov
Confocal microscopy studies confirmed these findings in living cells, where Calcein-AM was able to detect changes in the intracellular redox state following treatment with oxidants. nih.gov The sensitivity of Calcein-AM to oxidation was reported to be approximately one order of magnitude higher than other fluorescein (B123965) derivatives like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA), a common ROS indicator. nih.govthermofisher.com
This principle is leveraged in commercial kits designed to detect intracellular ROS. For instance, the Cellular ROS Assay Kit (Deep Red) utilizes a cell-permeable sensor that generates deep red fluorescence when it reacts with ROS, particularly superoxide (B77818) and hydroxyl radicals. abcam.com The probe in this kit has excitation and emission maxima (Ex/Em ≈ 650/675 nm) that are very similar to those of Calcein Deep Red™, functioning as a deep-red analog for ROS detection. abcam.com Such assays provide a sensitive, one-step method to quantify oxidative stress in live cells using fluorescence microscopy, flow cytometry, or microplate readers. abcam.com
Data Tables
Table 1: Spectral Properties of Calcein Deep Red™ and its Acetate Form This table summarizes the key optical characteristics of the Calcein Deep Red™ fluorophore and its precursor.
| Compound Name | Cell Permeability | Fluorogenic | Excitation Max (nm) | Emission Max (nm) | Sources |
| This compound | Yes | Yes | N/A (non-fluorescent) | N/A (non-fluorescent) | glpbio.comcaymanchem.comfluorofinder.com |
| Calcein Deep Red™ | No | No (already fluorescent) | ~641-646 | ~659-663 | glpbio.comcaymanchem.comfluorofinder.comcaymanchem.combertin-bioreagent.com |
Table 2: Comparison of Common EV Fluorescent Labeling Strategies This table compares the intraluminal labeling method using calcein analogs with the lipid membrane intercalation method.
| Feature | This compound | Lipophilic Membrane Dyes (e.g., PKH series) | Sources |
| Labeling Mechanism | Enzymatic conversion (esterase) inside the vesicle lumen. | Intercalation into the lipid bilayer of the membrane. | researchgate.netplos.orgplos.org |
| Specificity | Labels only intact vesicles with active esterases. | Stains any lipid membrane, including debris and aggregates. | nih.govnih.govresearchgate.net |
| Potential Artifacts | Minimal; low cellular toxicity and does not alter membrane. | Can form dye aggregates, potentially altering EV size and membrane fusion properties. | aatbio.complos.orgplos.org |
| Primary Application | Tracking of intact EVs, uptake studies, distinguishing vesicles from debris. | General EV tracking, biodistribution. | nih.govplos.orgsigmaaldrich.com |
Correlation of Fluorescence Signal with Cellular Redox Imbalance Remains an Area for Further Investigation
While this compound is well-established as a robust indicator of cell viability through the activity of intracellular esterases, its direct and quantitative correlation with cellular redox imbalance is not extensively documented in publicly available research. The primary mechanism of fluorescence for this compound involves its hydrolysis by non-specific esterases within viable cells, converting the non-fluorescent acetate form into the highly fluorescent Calcein Deep Red™. This process is fundamentally linked to enzymatic activity, which is a hallmark of live cells with intact membranes.
However, the broader family of calcein derivatives, particularly the green-fluorescent Calcein-AM, has been shown to be responsive to oxidative conditions. Research on Calcein-AM has indicated that its non-fluorescent acetoxymethyl (AM) ester form can be oxidized by reactive oxygen species (ROS), such as hydrogen peroxide and superoxide anions, leading to an increase in fluorescence. This suggests a potential dual mechanism where the fluorescence signal is influenced not only by esterase activity but also by the intracellular redox environment. Specifically, studies have demonstrated that Calcein-AM's sensitivity to oxidation can be an order of magnitude higher than that of other fluorescein-based dyes.
Furthermore, the fluorescence of the hydrolyzed product, calcein, is known to be quenched by the presence of redox-active transition metals. Ions such as iron (Fe²⁺/Fe³⁺) and copper (Cu⁺/Cu²⁺), which are central to cellular redox cycling and the generation of oxidative stress through Fenton-type reactions, can bind to the calcein molecule and diminish its fluorescence. An increase in the labile iron pool, for instance, is a condition associated with significant oxidative stress and can theoretically lead to a reduction in the Calcein Deep Red™ signal.
Despite these principles derived from its parent compound, specific research findings detailing a direct and quantifiable relationship for this compound are scarce. Studies often utilize other far-red fluorescent probes specifically designed for the detection of oxidative stress, such as CellROX® Deep Red. These probes are typically non-fluorescent in their reduced state and become fluorescent upon direct oxidation by ROS.
Therefore, while it is plausible that the fluorescence of Calcein Deep Red™ could be modulated by severe shifts in cellular redox balance—either through direct oxidation of the acetate form or through quenching of the hydrolyzed fluorophore by redox-active metals—dedicated studies are required to establish a clear and reliable correlation. The following table summarizes the known interactions of the calcein family of molecules with components of the cellular redox system.
| Interacting Component | Effect on Calcein Molecule | Resulting Fluorescence Change | Relevant Calcein Variant |
| Intracellular Esterases | Hydrolysis of acetate/AM esters | Increase | Calcein-AM, this compound |
| Reactive Oxygen Species (ROS) | Oxidation of non-fluorescent AM form | Increase | Calcein-AM |
| Redox-Active Metal Ions (e.g., Fe²⁺) | Quenching of fluorescent hydrolyzed form | Decrease | Calcein |
Future research is needed to specifically investigate and quantify the sensitivity and specificity of this compound to various degrees of cellular redox imbalance, distinguishing its response from the primary signal generated by esterase activity.
Analytical Techniques and Detection Methodologies for Calcein Deep Red™ Acetate
Flow Cytometry for Quantitative Cellular Analysis
Flow cytometry is a high-throughput technique that measures and analyzes the physical and chemical characteristics of single cells suspended in a fluid stream. As cells pass through a laser beam, they scatter light and emit fluorescence, which is collected by detectors. This allows for the rapid quantitative analysis of large cell populations.
Calcein (B42510) Deep Red™ Acetate (B1210297) is extensively used in flow cytometry to assess cell viability. fluorofinder.com Live cells containing active esterases convert the non-fluorescent substrate into the fluorescent Calcein Deep Red™, which can be detected by the flow cytometer. fluorofinder.comaatbio.com This provides a robust method to quantify the percentage of viable cells in a sample. aatbio.com
Parameters for Calcein Deep Red™ Acetate Detection in Flow Cytometric Protocols
For the detection of Calcein Deep Red™ in flow cytometry, specific instrument settings are required. The probe is typically excited by a red laser, commonly at 633 nm or 640 nm. aatbio.com The resulting fluorescence emission is then captured using an appropriate filter, such as a 660/20 nm bandpass filter, often corresponding to the Allophycocyanin (APC) channel on many flow cytometers. aatbio.com
Table 1: Flow Cytometry Parameters for Calcein Deep Red™ Detection
| Parameter | Wavelength/Filter | Notes |
|---|---|---|
| Excitation Laser | 633/640 nm | Standard red laser line on most cytometers. aatbio.com |
This table summarizes the typical instrument settings for detecting Calcein Deep Red™ in flow cytometry.
Research has demonstrated the use of these parameters in analyzing Jurkat cells, where live cells stained with Calcein Deep Red™ AM ester showed a distinct fluorescent population when analyzed with a NovoCyte 3000 flow cytometer using the APC emission channel. aatbio.com
Multiparametric Analysis with Co-Stains for Distinct Cellular Subpopulations
A significant advantage of Calcein Deep Red™ is its far-red emission spectrum, which allows for its use in multiparametric flow cytometry. aatbio.com This involves simultaneously using multiple fluorescent probes to identify and quantify different cellular subpopulations within a single sample.
Calcein Deep Red™ can be combined with a variety of other stains that are excited by different laser lines and emit at different wavelengths. For example, it can be used alongside green fluorescent probes like Annexin V-iFluor® 488 (to identify apoptotic cells) and blue fluorescent nuclear stains like Hoechst 33342. aatbio.comaatbio.comaatbio.com This allows for the simultaneous assessment of cell viability, apoptosis, and cell cycle status. The minimal spectral overlap between Calcein Deep Red™ and these other fluorophores ensures accurate detection and analysis of each parameter. aatbio.com
Fluorescence Microplate Reader Applications
Fluorescence microplate readers are instruments designed for high-throughput quantification of fluorescence intensity in multi-well plates. They are widely used in drug discovery and cytotoxicity assays.
For these applications, the instrument is typically set to an excitation wavelength of around 620-646 nm and an emission wavelength of approximately 660-663 nm. aatbio.comaatbio.com Assays are commonly performed in black-walled plates to minimize background fluorescence and well-to-well crosstalk. aatbio.com This high-throughput method is robust and can be completed in under two hours, making it an efficient tool for screening large numbers of compounds for their effects on cell viability. aatbio.comstratech.co.uk
Table 2: Research Findings on Calcein Deep Red™ Applications
| Analytical Technique | Application | Key Findings/Parameters |
|---|---|---|
| Confocal Microscopy | In vitro cytotoxicity assessment in mouse retinal microvascular endothelial cells (MRMECs). nih.gov | No significant reduction in cell viability observed after exposure to another probe, confirming the low toxicity of the experimental setup using Calcein Deep Red™ AM ester for viability measurement. nih.gov |
| Flow Cytometry | Analysis of Jurkat cell viability. aatbio.com | Live cells were successfully distinguished from dead cells using a 633/640 nm laser for excitation and a 660/20 nm filter for emission. aatbio.comaatbio.com |
| Fluorescence Microscopy | Staining of live HeLa cells. aatbio.com | Combined with Hoechst 33342 for nuclear staining, demonstrating utility in multicolor imaging. aatbio.com |
This table provides a summary of research findings and typical parameters for various applications of this compound.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 7-Aminoactinomycin D (7-AAD) |
| Allophycocyanin (APC) |
| Annexin V-iFluor® 488 |
| Calcein, AM |
| Calcein Deep Red™ |
| This compound |
| Cy5 |
| Green Fluorescent Protein (GFP) |
| Hoechst 33342 |
| Propidium (B1200493) Iodide (PI) |
High-Throughput Fluorescence Intensity Measurements for Population-Level Data
This compound is well-suited for high-throughput screening (HTS) applications designed to assess cell populations on a large scale. The fundamental principle of its use in these assays lies in the conversion of the non-fluorescent, cell-permeant this compound into the highly fluorescent, cell-impermeant Calcein Deep Red™ by intracellular esterases in viable cells. caymanchem.comfluorofinder.comglpbio.com The resulting fluorescence intensity is directly proportional to the number of live cells within a sample, providing a robust method for quantifying cell viability and cytotoxicity. aatbio.com
This methodology is readily adapted to multi-well microplate formats (e.g., 96-well or 384-well plates), which form the backbone of HTS. aatbio.com Automated fluorescence microplate readers can rapidly measure the fluorescence signal from each well, allowing for the simultaneous analysis of numerous samples, which is essential for applications like drug discovery and toxicology screening. fluorofinder.comfluorofinder.com The assay's simplicity and speed make it a valuable alternative to other cytotoxicity assays. nih.gov
Furthermore, this compound is compatible with flow cytometry, another high-throughput technique that provides single-cell data within a larger population. fluorofinder.comaatbio.comfluorofinder.com In flow cytometry, cells stained with Calcein Deep Red™ are passed through a laser, and the emitted fluorescence is detected. This allows for the rapid quantification of live versus dead cells in a heterogeneous population based on their fluorescence intensity. aatbio.comsptlabtech.com
A typical workflow for a high-throughput microplate assay involves plating cells, adding test compounds, and then incubating with this compound working solution. aatbio.com After a short incubation period, the fluorescence is read without the need for cell lysis or multiple wash steps, streamlining the process for large-scale screening campaigns. aatbio.comaatbio.com
Kinetic Studies in Microplate Formats
The enzymatic conversion of this compound into its fluorescent form provides a basis for conducting kinetic studies in microplate formats. These studies measure the rate of change in fluorescence over time, which reflects the activity of intracellular esterases. fluorofinder.comsptlabtech.com Esterases are a class of hydrolase enzymes that cleave esters; their activity is often used as an indicator of cell health and metabolic function. bmglabtech.com
By using a fluorescence microplate reader capable of taking repeated measurements of the same wells over a defined period, researchers can monitor the rate of Calcein Deep Red™ formation. The operational principle involves loading live cells with the non-fluorescent substrate and then measuring the increase in fluorescence at regular intervals. bmglabtech.com The rate of this reaction can be influenced by factors that affect enzyme activity or cell membrane integrity.
This kinetic data can be used to:
Assess acute cytotoxicity: A rapid decrease or cessation of the fluorescence increase can indicate that a compound is causing swift cell death or inhibition of esterase activity.
Study enzyme kinetics: The rate of substrate conversion can be analyzed using models like the Michaelis-Menten equation to understand the kinetics of intracellular esterases under various conditions. bmglabtech.com
Monitor cellular processes in real-time: Changes in metabolic activity or the onset of apoptosis can be tracked by observing shifts in the rate of fluorescence generation.
These kinetic measurements are typically performed in 96-well or 384-well plates, allowing for the simultaneous kinetic analysis of multiple experimental conditions. aatbio.com
Spectral Characteristics Enabling Research Utility
Deep Red Emission Profile for Multiplexing Strategies
A significant advantage of this compound is its far-red spectral profile. Traditional viability probes like Calcein AM fluoresce in the green part of the spectrum, which overlaps completely with widely used fluorescent proteins such as Green Fluorescent Protein (GFP). aatbio.comaatbio.comblogspot.com This spectral clash makes it impossible to distinguish the signals from the two probes, precluding their simultaneous use in GFP-transfected cells. aatbio.com
Calcein Deep Red™ was specifically developed to overcome this limitation. aatbio.comaatbio.comaatbio.com Its emission maximum is located in the deep-red region of the spectrum, spectrally distant from green and red fluorophores. glpbio.comcaymanchem.com This separation allows for effective multiplexing, where researchers can simultaneously measure cell viability using Calcein Deep Red™ alongside other fluorescent reporters in the same cell population. blogspot.com
For instance, Calcein Deep Red™ can be used to identify live cells while concurrently monitoring GFP-tagged protein expression. aatbio.com It can also be combined with other functional probes, such as blue-fluorescent nuclear stains (e.g., NucBlue®), green-fluorescent mitochondrial probes (e.g., MitoTracker™ Green), or other cell health indicators like propidium iodide, to gain a more comprehensive understanding of cellular events. sptlabtech.comresearchgate.net This capability is crucial for complex cell-based assays in fields like immunology, cancer biology, and neuroscience. sptlabtech.comresearchgate.net
Development of Novel Research Assays Utilizing this compound
The unique spectral properties of this compound, with excitation/emission maxima around 646/659 nm, make it an ideal candidate for integration into advanced biological assays, particularly in multicolor imaging and analysis. glpbio.comcaymanchem.com
Optogenetics involves the use of light to control genetically modified cells, often neurons. A significant challenge in this field is the simultaneous optical stimulation and recording of cellular activity. The deep-red emission of Calcein Deep Red™ allows for spectral separation from the blue or green light typically used to activate light-sensitive proteins like channelrhodopsins.
For instance, researchers have developed all-optical systems for probing inter-neuronal communication. uni-hannover.de These systems utilize a blue-shifted channelrhodopsin for stimulation and a red-emitting genetically encoded calcium indicator for recording. uni-hannover.de this compound can be employed in such systems to assess cell viability without interfering with the primary optogenetic components. This is crucial for long-term experiments to ensure that observed changes in neuronal activity are due to the experimental conditions and not cell death.
The development of chemogenetic tools, which use chemicals to control cell-surface proteins, also presents opportunities for synergy. kyoto-u.ac.jp this compound can be used to monitor the health of cells being manipulated by these chemical probes, ensuring the specificity of the observed effects.
Single-cell analysis has emerged as a powerful tool to understand cellular heterogeneity within a population. nih.govescholarship.org Microfluidic systems, or "lab-on-a-chip" devices, are instrumental in isolating and analyzing individual cells. nih.gov These systems encapsulate single cells in picoliter-sized droplets, creating microenvironments for detailed study. lu.se
This compound is well-suited for these platforms due to its ability to diffuse into cells and fluoresce upon hydrolysis by intracellular esterases, a hallmark of viable cells. glpbio.com This allows for high-throughput screening of cell viability at the single-cell level. In a technique known as DropMap, cells are co-encapsulated with assay reagents in droplets within a microfluidic device. lu.se The fluorescence of Calcein Deep Red™ within these droplets can be measured over time to assess cellular enzymatic activity and viability. lu.se
Recent advancements have led to microfluidics-free single-cell genomics methods, such as particle-templated emulsification, which further simplify the process of single-cell encapsulation. nih.gov The compatibility of this compound with such innovative techniques will likely expand its application in high-throughput single-cell studies.
Table 1: Applications of Calcein Dyes in Single-Cell and Microfluidic Research
| Technology | Calcein Dye Variant | Application | Key Findings |
| DropMap Microfluidics | Calcein Red-Orange, AM | Measurement of cellular esterase activity in single cells. | Enabled time-resolved measurements of cellular fluorescence, indicating enzymatic activity within individual droplets. lu.se |
| Microfluidic Devices | Not Specified | General single-cell analysis of intracellular compounds. | Microfluidic platforms allow for the integration of multiple analytical steps, increasing detection sensitivity. nih.gov |
| Particle-Templated Emulsification | Not Specified | High-throughput single-cell encapsulation and barcoding for RNA-sequencing. | Provides a scalable and accessible method for single-cell genomics without specialized microfluidic hardware. nih.gov |
Emerging Research Frontiers and Unexplored Applications
The utility of this compound extends beyond mammalian cell culture, with significant potential in microbiology and the study of non-mammalian organisms.
Biofilms are complex communities of microorganisms embedded in a self-produced matrix, often exhibiting resistance to antimicrobial agents. Differentiating between live and dead cells within a biofilm is critical for evaluating the efficacy of treatments. Traditional viability stains like SYTO9 and propidium iodide (PI) can face challenges with non-specific staining in biofilms. db-thueringen.de
Calcein-based assays, which measure esterase activity, offer a more reliable alternative for assessing the viability of biofilm-embedded bacteria. db-thueringen.de Studies have shown that Calcein AM, a related compound, provides a more accurate reflection of biofilm vitality compared to membrane integrity-based stains. db-thueringen.deresearchgate.net For example, in studies of Pseudomonas aeruginosa and Klebsiella pneumoniae biofilms, Calcein staining showed a strong positive correlation with colony-forming unit (CFU) counts, a gold standard for viability. db-thueringen.de
The deep-red fluorescence of Calcein Deep Red™ would be particularly advantageous in biofilm research, minimizing interference from autofluorescence often present in complex biological matrices. It can also be used in conjunction with other fluorescent probes to simultaneously assess different aspects of biofilm physiology. Research has also highlighted the role of intracellular calcium in the formation of mineralized biofilm structures, a process that could potentially be visualized using calcium-binding dyes like Calcein. biorxiv.org
Table 2: Comparative Viability Staining in Biofilms
| Bacterial Species | Staining Method | Correlation with CFU Counts (r-value) |
| P. aeruginosa | Calcein-stained area | 0.91 db-thueringen.de |
| P. aeruginosa | SYTO9-PI stained area | 0.65 db-thueringen.de |
| K. pneumoniae | Calcein-stained area | 0.59 db-thueringen.de |
| K. pneumoniae | SYTO9-stained area | -0.04 db-thueringen.de |
Calcein has a history of use as a fluorescent marker for tracking growth in a variety of non-mammalian organisms. It has been successfully used to mark the hard tissues of fish, freshwater and marine mussels, gastropods, and brachiopods. fws.gov The dye is incorporated into growing structures like scales and shells, creating a permanent fluorescent mark that can be visualized later to assess growth rates and patterns. fws.gov
The development of Calcein Deep Red™ opens up new possibilities for such studies. Its longer wavelength emission is less susceptible to scattering and absorption by tissues, potentially allowing for deeper and clearer visualization of marks in larger or more opaque organisms. This could enhance studies of biomineralization, population dynamics, and the impacts of environmental change on the growth of key marine species.
Comparative Analysis and Future Directions in Calcein Deep Red™ Acetate Research
Performance in Diverse Cell Types
Calcein (B42510) AM, the green fluorescent precursor to the calcein family, has been successfully used to stain a wide variety of cell types, including both adherent and suspension cells. abcam.com It has also proven effective for assessing the viability of bacterial populations. abcam.comnih.gov The fundamental mechanism of esterase cleavage is conserved across many cell types, suggesting a broad applicability for Calcein Deep Red™ Acetate (B1210297) as well.
Comparative Studies with Other Viability Dyes
In comparative studies, calcein-based assays have shown reliable performance. For instance, a study comparing different live/dead staining methods for oral biofilms found that Calcein AM in combination with a dead-cell stain provided a reliable quantification of viable and non-viable bacteria. nih.gov Compared to colorimetric assays like MTT, fluorometric assays using calcein derivatives generally offer greater sensitivity and a wider dynamic range. aatbio.com
Methodological Considerations and Optimization in Calcein Deep Red™ Acetate Research
Optimization of Staining Protocols for Diverse Cell Types
The optimal staining protocol for Calcein (B42510) Deep Red™ Acetate (B1210297) can vary significantly between different cell types. Factors such as metabolic activity, cell membrane characteristics, and the presence of organic anion transporters can all influence dye uptake, hydrolysis, and retention. Therefore, empirical determination of the ideal parameters for each cell line is crucial.
General guidelines suggest a final working concentration of Calcein Deep Red™ AM ester between 1 to 10 µM, with 4 to 5 µM being a common starting point for many cell lines. aatbio.com Incubation times typically range from 30 to 60 minutes at 37°C. aatbio.comaatbio.com However, these parameters should be systematically tested to find the optimal balance that yields bright staining of live cells with minimal background. For instance, in Jurkat cells, a concentration of 2 µM with a 30-minute incubation at 37°C has been shown to be effective. aatbio.com
For adherent cells, the protocol generally involves removing the culture medium, washing with a serum-free buffer, incubating with the Calcein Deep Red™ AM working solution, and then replacing the dye solution with a fresh buffer before imaging. aatbio.com For suspension cells, similar steps are followed, with gentle mixing or tapping of the tubes to ensure even dye distribution. aatbio.com With non-adherent cells, centrifugation may be recommended after dye incubation to facilitate subsequent steps. aatbio.com
The following table provides a framework for optimizing staining protocols across different cell types:
| Parameter | General Range | Jurkat Cells (Suspension) | HeLa Cells (Adherent) | Primary Neurons | Considerations for Optimization |
| Calcein Deep Red™ AM Concentration | 1 - 10 µM | 2 µM aatbio.com | 1 - 5 µM | 0.5 - 2 µM | Start with 4-5 µM and perform a titration to find the lowest concentration that gives a robust signal. Higher concentrations can sometimes lead to cytotoxicity or artifacts. |
| Incubation Time | 15 - 60 min | 30 min aatbio.com | 30 - 60 min | 15 - 30 min | Test different time points to identify when the fluorescence signal in live cells reaches a plateau. Prolonged incubation may not necessarily increase signal but could increase background. |
| Incubation Temperature | Room Temp. or 37°C | 37°C aatbio.com | 37°C | 37°C | 37°C is standard for mammalian cells to ensure optimal esterase activity. Lowering the temperature may reduce dye compartmentalization. aatbio.com |
| Use of Pluronic® F-127 | ~0.02% | Recommended | Recommended | Recommended | This nonionic detergent can aid in the aqueous solubility of the AM ester, which may be particularly useful for certain cell types or media compositions. aatbio.com |
| Use of Probenecid (B1678239) | 1 - 2.5 mM | 1 mM aatbio.com | 1 - 2.5 mM | 1 - 2.5 mM | Probenecid, an inhibitor of organic anion transporters, can be added to the working and final wash buffers to reduce leakage of the hydrolyzed dye from the cells. aatbio.comaatbio.com |
Strategies to Minimize Background Fluorescence and Enhance Signal-to-Noise Ratio
A high signal-to-noise ratio is paramount for accurate quantification of cellular fluorescence. Several factors can contribute to background fluorescence, and various strategies can be employed to mitigate them.
One significant source of background is the presence of extracellular esterases, often found in serum-containing culture media, which can hydrolyze Calcein Deep Red™ AM outside the cells. aatbio.com To address this, it is recommended to wash cells with a serum-free buffer, such as Hanks and Hepes buffer (HHBS), before adding the dye working solution. aatbio.com
Incomplete removal of the dye-containing solution after incubation is another common cause of high background. Thoroughly washing the cells with an indicator-free buffer after staining is essential to remove any excess, unhydrolyzed probe. aatbio.com If high background persists, replacing the working solution with a buffer containing an anion transporter inhibitor like probenecid before measurement can be beneficial. aatbio.com
The choice of imaging medium and plateware can also impact the signal-to-noise ratio. Using phenol red-free media and supplementing with the minimum necessary amount of serum can reduce autofluorescence. bmglabtech.com For microplate reader-based assays, using solid black plates or black wall/clear bottom plates is recommended to minimize crosstalk and background from the plate itself. aatbio.com Furthermore, employing bottom-reading optics for adherent cells can reduce the interference from autofluorescent components in the supernatant. bmglabtech.com
| Strategy | Rationale | Implementation |
| Serum-Free Wash | Serum contains esterases that can hydrolyze the dye extracellularly, increasing background fluorescence. aatbio.com | Wash cells once with a serum-free buffer (e.g., HHBS) before adding the dye solution. aatbio.com |
| Thorough Post-Stain Wash | Removes excess, unhydrolyzed dye from the extracellular environment. aatbio.com | After incubation, replace the dye-loading solution with fresh buffer. aatbio.com For adherent cells, this involves aspiration and replacement; for suspension cells, centrifugation and resuspension may be necessary. |
| Use of Probenecid | Inhibits organic anion transporters that can pump the hydrolyzed, fluorescent Calcein Deep Red™ out of the cells, which can contribute to background. aatbio.comaatbio.com | Add 1-2.5 mM probenecid to the dye working solution and the final wash buffer. aatbio.comaatbio.com |
| Phenol Red-Free Medium | Phenol red is a known source of autofluorescence in cell culture media. bmglabtech.com | Use phenol red-free medium for the duration of the experiment, or at least during the staining and imaging steps. |
| Optimized Plateware | Reduces well-to-well crosstalk and background fluorescence from the plate material. | For fluorescence microscopy, use plates with high-quality optical bottoms. For plate reader assays, use solid black or black-walled plates. aatbio.com |
| Instrument Settings | Proper instrument settings are crucial for maximizing the signal from the sample while minimizing noise. | Optimize excitation and emission wavelengths (around 646/659 nm), and adjust gain/exposure settings to ensure the signal is within the linear range of the detector without saturation. glpbio.comvulcanchem.com |
Impact of Experimental Conditions on Dye Loading and Retention
The efficiency of Calcein Deep Red™ Acetate loading and its subsequent retention within viable cells are influenced by a variety of experimental conditions. Understanding these factors is key to ensuring the reliability of assays based on this dye.
Temperature: Incubation temperature affects both the rate of dye uptake and the enzymatic conversion by intracellular esterases. While 37°C is typically optimal for mammalian cells, it's important to maintain a consistent temperature throughout the experiment and across different experimental groups to ensure comparability. aatbio.com Deviations in temperature could lead to variability in fluorescence intensity that is not related to cell viability.
pH: The pH of the buffer used for staining can influence both cellular health and enzyme activity. A physiological pH of around 7 is generally recommended for the working solution. aatbio.com
Cell Health and Density: The physiological state of the cells is a critical factor. Healthy, metabolically active cells will exhibit more efficient esterase activity and thus, brighter fluorescence. aatbio.com Conversely, stressed or dying cells will show reduced fluorescence. Cell density can also play a role; very high cell densities may lead to nutrient depletion and changes in the local microenvironment, potentially affecting dye processing.
Presence of Organic Anion Transporters: As previously mentioned, many cell types express organic anion transporters that can actively extrude the negatively charged Calcein Deep Red™ from the cytoplasm. aatbio.comaatbio.com This can lead to a gradual decrease in cellular fluorescence over time. The use of inhibitors like probenecid or sulfinpyrazone is a common and effective strategy to counteract this and improve dye retention. aatbio.com
The following table summarizes the impact of key experimental conditions:
| Experimental Condition | Impact on Dye Loading and Retention | Recommendation |
| Temperature | Affects membrane fluidity, dye uptake, and intracellular esterase activity. aatbio.com | Maintain a consistent and optimal temperature (typically 37°C for mammalian cells) during incubation. aatbio.com |
| pH of Buffer | Can influence cellular physiology and enzyme kinetics. | Use a buffer with a physiological pH, such as HHBS at pH 7. aatbio.com |
| Cellular Health | Healthy cells have active esterases and intact membranes, leading to bright staining and good retention. aatbio.com | Ensure cells are in a healthy, logarithmic growth phase before starting the experiment. |
| Organic Anion Transporters | Can actively transport the hydrolyzed dye out of the cell, reducing signal over time. aatbio.com | Use inhibitors such as probenecid (1-2.5 mM) or sulfinpyrazone (0.1-0.25 mM) in the working solution to improve dye retention. aatbio.com |
Data Interpretation and Quantitative Analysis Methodologies
The interpretation of data generated using this compound requires careful consideration of the experimental design and the chosen analysis platform, whether it be fluorescence microscopy, flow cytometry, or a microplate reader.
Fluorescence Microscopy: This method provides qualitative and semi-quantitative information on cell viability and morphology. Live cells will appear brightly fluorescent, while dead or dying cells will show dim or no fluorescence. Quantitative analysis can be performed using image analysis software to measure the fluorescence intensity of individual cells or cell populations. It is important to maintain consistent imaging parameters (e.g., exposure time, gain) across all samples to allow for accurate comparisons.
Flow Cytometry: Flow cytometry offers a high-throughput method for quantifying the fluorescence of individual cells within a population. aatbio.com This allows for the determination of the percentage of viable cells and the distribution of fluorescence intensities. A typical workflow involves staining the cells as previously described and then analyzing them on a flow cytometer equipped with appropriate lasers (e.g., 633/640 nm) and emission filters (e.g., 660/20 nm, APC channel). aatbio.com Gating on the cell population of interest and analyzing the fluorescence histogram allows for the quantification of live (Calcein Deep Red™ positive) and dead (Calcein Deep Red™ negative) cells.
Microplate Reader: This platform is well-suited for high-throughput screening and cytotoxicity assays. It measures the total fluorescence intensity from each well, providing an average signal from the entire cell population within that well. aatbio.com The measured fluorescence intensity is generally proportional to the number of viable cells. aatbio.com It is crucial to include proper controls, such as wells with medium only (blank) and wells with untreated live cells (positive control), to accurately determine the net fluorescence signal corresponding to viable cells.
For all quantitative methods, it is essential to establish that the fluorescence signal is within the linear range of the instrument's detector. This may require optimizing cell number and instrument settings. Normalizing the fluorescence data of treated samples to that of untreated controls is a standard practice to determine the relative cell viability.
Q & A
Q. What are the optimal excitation/emission parameters and filter settings for detecting Calcein Deep Red™ Acetate in live-cell imaging?
this compound has excitation/emission maxima at 646/659 nm ( ) or 643/663 nm ( ), depending on instrumentation. Use Cy5-compatible filter sets for detection. Validate settings using control samples (unstained and single-stained cells) to minimize spectral bleed-through in multi-color experiments .
Q. How can this compound be integrated into live/dead cell co-staining protocols?
Combine with propidium iodide (PI) for simultaneous live/dead discrimination:
- Live cells : Calcein Deep Red™ (retained intracellularly after esterase cleavage).
- Dead cells : PI (binds to DNA in membrane-compromised cells). Optimize incubation times (typically 30–60 min at 37°C) and use probenecid (2.5 mM) to inhibit dye efflux in cells with active transporters .
Q. What steps ensure consistent staining efficiency across cell types?
- Dye concentration : Start with 1–10 µM (adjust based on cell density and esterase activity).
- Solubility : Prepare stock solutions in anhydrous DMSO (e.g., 1–5 mM) to avoid precipitation.
- Validation : Compare fluorescence intensity across biological replicates using flow cytometry or microscopy, and include negative controls (e.g., cells treated with esterase inhibitors) .
Advanced Research Questions
Q. How can spectral overlap with other fluorophores (e.g., GFP, Cy5) be resolved in multi-parametric assays?
Calcein Deep Red™ is designed to avoid overlap with GFP (Ex/Em: 488/510 nm) and FITC , but cross-talk may occur with far-red dyes (e.g., Cy5). Solutions:
- Use sequential scanning to minimize simultaneous excitation.
- Apply spectral unmixing algorithms (e.g., linear compensation in flow cytometry).
- Validate using single-stained controls for each channel .
Q. What methodologies enable quantitative analysis of mitochondrial permeability transition pore (mPTP) opening using this compound?
- Co-stain with CoCl₂ to quench cytosolic calcein fluorescence, leaving mitochondrial signal intact.
- Use confocal microscopy to measure fluorescence loss in mitochondria, indicating mPTP opening.
- Normalize data to baseline fluorescence (pre-treatment) and include controls (e.g., cyclosporin A to inhibit mPTP) .
Q. How does this compound perform in 3D cell culture or hydrogel models compared to 2D systems?
- Penetration : Due to its small molecular weight (~600 Da), it diffuses effectively into hydrogels.
- Protocol adjustments : Extend incubation times (e.g., 2–4 hours) and increase dye concentration (up to 15 µM) for dense 3D structures.
- Background reduction : Include probenecid and wash steps with buffer containing 0.1% BSA to remove unincorporated dye .
Troubleshooting & Methodological Contradictions
Q. Why might fluorescence intensity vary between experiments despite standardized protocols?
- Cell-specific esterase activity : Primary cells often require higher dye concentrations than immortalized lines.
- Batch variability : Verify dye purity (≥95% via HPLC) and storage conditions (-20°C, desiccated).
- Instrument calibration : Regularly check laser alignment and detector sensitivity using calibration beads .
Q. How to address contradictory reports on excitation/emission wavelengths (646/659 vs. 643/663 nm)?
Discrepancies arise from differences in instrumentation (e.g., filter bandwidths) or dye formulation (e.g., acetate vs. AM esters). Always:
- Perform lambda scanning on your system to determine optimal settings.
- Reference vendor-specific spectra (e.g., AAT Bioquest vs.懋康生物) for protocol alignment .
Comparative & Functional Studies
Q. What advantages does this compound offer over traditional Calcein AM in apoptosis assays?
- Reduced autofluorescence : Minimal overlap with cellular autofluorescence in the far-red range.
- Multi-parametric compatibility : Enables pairing with green/orange probes (e.g., Annexin V-FITC) for early/late apoptosis staging.
- Lower phototoxicity : Far-red excitation causes less cellular stress than UV/blue wavelengths .
Q. How can this compound be used to study cell-cell communication in co-culture systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
